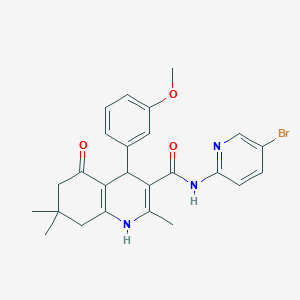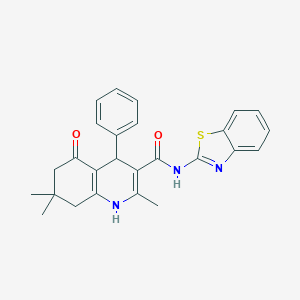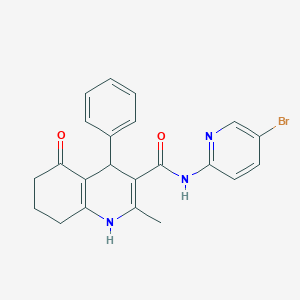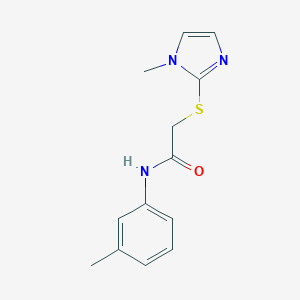![molecular formula C23H20N2OS B304310 (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone is a chemical compound that has shown potential in scientific research for its various biochemical and physiological effects.
作用機序
The mechanism of action of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone involves its ability to modulate various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells by activating certain pathways involved in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone include its ability to reduce inflammation, oxidative stress, and cancer cell proliferation. It has also been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone in lab experiments is its ability to modulate multiple signaling pathways, making it useful for studying various physiological processes. However, one limitation is its potential toxicity, which requires careful dosing and monitoring in experiments.
将来の方向性
There are several future directions for the study of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on other physiological processes, such as immune function and cardiovascular health. Additionally, further research is needed to optimize its synthesis and dosing for use in scientific research.
In conclusion, (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone is a promising compound for scientific research due to its various biochemical and physiological effects. Its ability to modulate multiple signaling pathways makes it useful for studying various physiological processes. However, its potential toxicity requires careful dosing and monitoring in experiments. Further research is needed to investigate its potential use in the treatment of neurodegenerative diseases and other physiological processes.
合成法
The synthesis of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone involves several steps. The starting materials include 2-acetylthiophene, 2,6-dimethylpyridine-3,5-dicarboxylic acid, and biphenyl-4-carbaldehyde. The reaction involves the condensation of these starting materials in the presence of a base and a catalyst, followed by several purification steps to obtain the final product.
科学的研究の応用
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
製品名 |
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone |
|---|---|
分子式 |
C23H20N2OS |
分子量 |
372.5 g/mol |
IUPAC名 |
(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C23H20N2OS/c1-13-14(2)19-20(24)22(27-23(19)25-15(13)3)21(26)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12H,24H2,1-3H3 |
InChIキー |
BUUJNWIOMQZERM-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=C1C)C(=C(S2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N)C |
正規SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)

![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)

![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)